4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound characterized by its unique structure, which includes pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines, which undergo a series of reactions such as alkylation, amination, and condensation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYLAMINE
- 3,5-DIMETHYL-1H-PYRAZOL-4-AMINE
Uniqueness
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C16H18F3N7 |
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Molecular Weight |
365.36 g/mol |
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H18F3N7/c1-9-5-11(26(4)23-9)7-20-15-21-13(6-14(22-15)16(17,18)19)12-8-25(3)24-10(12)2/h5-6,8H,7H2,1-4H3,(H,20,21,22) |
InChI Key |
FARUKXIOUPKKJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3C)C)C |
Origin of Product |
United States |
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